7-(Hydroxymethyl)-5H-[1]benzopyrano[2,3-b]pyridin-5-one
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Overview
Description
7-(Hydroxymethyl)-5H-1benzopyrano[2,3-b]pyridin-5-one is a heterocyclic compound that belongs to the class of benzopyranopyridines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Hydroxymethyl)-5H-1benzopyrano[2,3-b]pyridin-5-one typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of diethyl 2,4,6-trioxoheptanedicarboxylate with salicylaldehyde and ammonium acetate . This reaction proceeds through a series of steps including cyclization and dehydration to form the desired benzopyranopyridine structure.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes used in laboratory settings can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
7-(Hydroxymethyl)-5H-1benzopyrano[2,3-b]pyridin-5-one can undergo various chemical reactions including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The carbonyl group in the pyran ring can be reduced to form a hydroxyl group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens or nitrating agents under acidic conditions.
Major Products
The major products formed from these reactions include carboxylic acid derivatives, alcohols, and substituted aromatic compounds.
Scientific Research Applications
7-(Hydroxymethyl)-5H-1
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an anthelmintic agent, inhibiting the growth of nematodes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 7-(Hydroxymethyl)-5H-1benzopyrano[2,3-b]pyridin-5-one is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. For example, its anthelmintic activity may involve inhibition of key enzymes or disruption of cellular processes in nematodes .
Comparison with Similar Compounds
Similar Compounds
- 2-Phenyl 1benzopyrano[2,3-c]pyrazol-4(2H)-one : This compound has similar structural features and has been studied for its anthelmintic properties .
- Benzofuro[3,2-b]pyridine derivatives : These compounds share a similar benzopyranopyridine core and have been synthesized using diversity-oriented approaches .
Uniqueness
7-(Hydroxymethyl)-5H-1benzopyrano[2,3-b]pyridin-5-one is unique due to its specific substitution pattern and the presence of a hydroxymethyl group, which can influence its reactivity and biological activity.
Properties
CAS No. |
61059-74-3 |
---|---|
Molecular Formula |
C13H9NO3 |
Molecular Weight |
227.21 g/mol |
IUPAC Name |
7-(hydroxymethyl)chromeno[2,3-b]pyridin-5-one |
InChI |
InChI=1S/C13H9NO3/c15-7-8-3-4-11-10(6-8)12(16)9-2-1-5-14-13(9)17-11/h1-6,15H,7H2 |
InChI Key |
FIZYJWOUHKZOSN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(N=C1)OC3=C(C2=O)C=C(C=C3)CO |
Origin of Product |
United States |
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